REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[CH:7]1(N)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.N>>[CH:7]1([NH:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
OCCC(=O)N
|
Name
|
|
Quantity
|
69.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
polyphosphoric acid
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
164 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled in a water jet vacuum
|
Type
|
CUSTOM
|
Details
|
was taken off between 140° and 160° C. at 11 bar
|
Type
|
CUSTOM
|
Details
|
crystallized in the receiver
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |